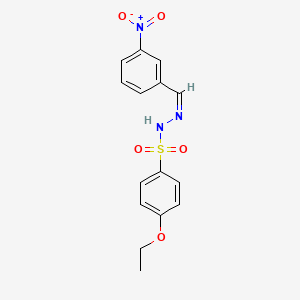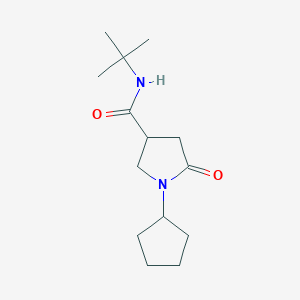
4-ethoxy-N'-(3-nitrobenzylidene)benzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-N'-(3-nitrobenzylidene)benzenesulfonohydrazide, also known as ENB, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. ENB is a hydrazone derivative of sulfonamide, which has been synthesized for various applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 4-ethoxy-N'-(3-nitrobenzylidene)benzenesulfonohydrazide is not fully understood, but it is believed to act by inhibiting enzymes and proteins involved in various cellular processes. This compound has been shown to inhibit the activity of bacterial enzymes, such as β-lactamases and bacterial dihydrofolate reductase. It has also been shown to inhibit the activity of various cancer-related proteins, such as topoisomerase IIα and tubulin.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has been shown to have a low toxicity profile in vitro, but its toxicity in vivo is yet to be fully evaluated.
Avantages Et Limitations Des Expériences En Laboratoire
4-ethoxy-N'-(3-nitrobenzylidene)benzenesulfonohydrazide has several advantages for lab experiments, including its ease of synthesis, low toxicity profile, and potential pharmacological properties. However, its limitations include its poor solubility in water, which makes it difficult to administer in vivo. This compound also requires further evaluation for its toxicity and pharmacokinetic properties.
Orientations Futures
There are several future directions for research on 4-ethoxy-N'-(3-nitrobenzylidene)benzenesulfonohydrazide. One potential direction is to evaluate its efficacy in vivo and its toxicity profile. Another potential direction is to investigate its potential as a chemotherapeutic agent for various types of cancers. Additionally, the development of this compound derivatives with improved solubility and pharmacokinetic properties could enhance its potential for clinical use.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully evaluate the potential of this compound as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 4-ethoxy-N'-(3-nitrobenzylidene)benzenesulfonohydrazide involves the reaction of 3-nitrobenzaldehyde and 4-ethoxybenzenesulfonylhydrazide in the presence of a catalyst. The reaction takes place in a solvent under reflux conditions, and the product is obtained after purification. The yield of the reaction is dependent on various factors, including the reaction time, temperature, and catalyst used.
Applications De Recherche Scientifique
4-ethoxy-N'-(3-nitrobenzylidene)benzenesulfonohydrazide has been extensively studied for its potential pharmacological properties. It has been shown to possess antimicrobial, anti-inflammatory, and anticancer activities. This compound has been tested against various bacterial strains and has shown promising results in inhibiting their growth. It has also been tested against cancer cell lines, and the results suggest that this compound has the potential to be used as a chemotherapeutic agent.
Propriétés
IUPAC Name |
4-ethoxy-N-[(Z)-(3-nitrophenyl)methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S/c1-2-23-14-6-8-15(9-7-14)24(21,22)17-16-11-12-4-3-5-13(10-12)18(19)20/h3-11,17H,2H2,1H3/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGSVZMJUQKYPR-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-ethyl-3-[(4-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B5401671.png)

![1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-(1H-pyrazol-5-yl)piperidine](/img/structure/B5401698.png)
![6-[(diethylamino)methyl]-N-[1-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5401699.png)
![2,6-bis[4-(4-aminophenoxy)phenyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5401705.png)
![(2-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)methylamine dihydrochloride](/img/structure/B5401718.png)
![N-(2,5-dichlorophenyl)-N-[1-methyl-2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5401729.png)
![5-{[(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]carbonyl}-2-pyrazinol](/img/structure/B5401736.png)

![2-methoxy-N-{4-[(propylamino)sulfonyl]phenyl}acetamide](/img/structure/B5401745.png)
![N-cyclopropyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5401749.png)
![4-[1-cyano-2-(4-nitrophenyl)vinyl]benzoic acid](/img/structure/B5401754.png)
![1-ethyl-4-{[(3S*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]methyl}-1H-pyrrole-2-carbonitrile](/img/structure/B5401774.png)
![1-[(phenylthio)acetyl]azocane](/img/structure/B5401782.png)
